molecular formula C10H6N2O4 B6595378 1,2-Dinitronaphthalene CAS No. 24934-47-2

1,2-Dinitronaphthalene

Cat. No.: B6595378
CAS No.: 24934-47-2
M. Wt: 218.17 g/mol
InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
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Description

1,2-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are attached to the first and second positions of the naphthalene ring. This compound is of significant interest due to its applications in various industrial processes and scientific research.

Mechanism of Action

Target of Action

Dinitronaphthalene compounds are important chemical materials that are widely used in polyurethane, dyes, and organic intermediates . For example, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), which is an important raw material for the production of advanced polyurethane with perfect performances of high hardness, excellent elasticity, low compression set, heat resistance, good dynamic capability, and wear resistance . 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate . 1,4-dinitronaphthalene (1,4-DNN) is also a very important organic synthesis intermediate, and 1,8-dinitronaphthalene (1,8-DNN) can be widely applied for the production of dyes .

Mode of Action

The formation of dinitronaphthalene compounds is achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . The proposed formation pathway of dinitronaphthalenes may be the radical reaction mechanism according to the obtained dinitronaphthalene products and the reported nitration mechanism .

Biochemical Pathways

It is known that dinitronaphthalene compounds are produced through the nitration of naphthalene .

Pharmacokinetics

The conversion of 1-nitronaphthalene increased rapidly from 36 to 415 % when the reaction temperature was elevated from 50 to 150 C .

Result of Action

The result of the action of dinitronaphthalene is the production of various useful compounds. For instance, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), an important raw material for the production of advanced polyurethane . Similarly, 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate .

Action Environment

The action environment of dinitronaphthalene involves the nitration of 1-nitronaphthalene with NO2 as the nitration reagent . The selectivity of dinitronaphthalene in different types of molecular sieve catalyst was studied. When HBEA zeolite catalyst was used, the yield of dinitronaphthalene was up to 61% . This method is easy to carry out, environmentally benign, and economical .

Preparation Methods

1,2-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The nitration process involves the introduction of nitro groups into the aromatic ring of naphthalene using nitrating agents such as nitric acid and sulfuric acid. One common method involves the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) under mild conditions. The reaction is catalyzed by nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O), which enhances the conversion efficiency and selectivity towards the desired dinitronaphthalene isomers .

Chemical Reactions Analysis

1,2-Dinitronaphthalene undergoes various chemical reactions, including:

    Nitration: Further nitration can lead to the formation of trinitronaphthalene derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Dinitronaphthalene has several applications in scientific research and industry:

Comparison with Similar Compounds

1,2-Dinitronaphthalene can be compared with other dinitronaphthalene isomers, such as:

  • 1,3-Dinitronaphthalene
  • 1,4-Dinitronaphthalene
  • 1,5-Dinitronaphthalene
  • 1,8-Dinitronaphthalene

Each of these isomers has unique properties and applications. For example, 1,5-Dinitronaphthalene is used in the production of high-performance polyurethane resins, while 1,8-Dinitronaphthalene is widely applied in the production of dyes . The uniqueness of this compound lies in its specific reactivity and the types of products it can form under various reaction conditions.

Biological Activity

1,2-Dinitronaphthalene (1,2-DN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activity, particularly as a genotoxic agent. This article delves into the biological effects, mechanisms of action, and relevant research findings related to 1,2-DN.

1,2-DN is synthesized through nitration processes involving naphthalene. The compound exhibits two nitro groups at the 1 and 2 positions of the naphthalene ring, which influences its reactivity and biological interactions. Studies have shown that the formation of dinitronaphthalenes can occur via mechanisms involving hydroxyl (OH) and nitrate (NO3) radicals in the gas phase, with calculated rate constants indicating significant reactivity under atmospheric conditions .

Genotoxicity

1,2-DN is recognized for its genotoxic properties. Research has demonstrated that exposure to this compound can lead to DNA damage in various biological systems. The genotoxic potential is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. A study indicated that 1,2-DN acts as a potent mutagen, exhibiting higher mutagenic activity compared to its parent compounds .

Inhibition of Enzymatic Activity

Recent findings highlight that 1,2-DN derivatives inhibit human glutathione transferases (GSTs), particularly Mu-class GSTs (M1-1 and M2-2). The inhibition potency was quantified with IC50 values indicating significant enzyme interaction. This inhibition could lead to impaired detoxification processes in cells exposed to this compound, further contributing to its toxicity .

Toxicological Studies

Several studies have been conducted to assess the toxicological impact of 1,2-DN:

  • Study on Genotoxic Effects : In vitro assays using mammalian cell lines showed that exposure to 1,2-DN resulted in increased mutation rates and chromosomal aberrations. The study concluded that the compound's structure plays a crucial role in its mutagenic activity.
  • Animal Studies : Research involving rodent models demonstrated that chronic exposure to 1,2-DN led to significant increases in tumor incidence, particularly in organs such as the liver and lungs. These findings underscore the carcinogenic potential of the compound.

Environmental Impact

The environmental persistence of 1,2-DN raises concerns regarding its ecological effects. As a pollutant, it can bioaccumulate in aquatic organisms, leading to potential risks for wildlife and human health through the food chain.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
GenotoxicityInduces DNA damage and mutations
Enzyme InhibitionInhibits human GSTs (Mu-class)
Carcinogenic PotentialAssociated with tumor formation in animal studies
Environmental PersistenceBioaccumulates in aquatic organisms

Properties

IUPAC Name

1,2-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFCDGEFCOQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947815
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24934-47-2, 27478-34-8
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinitronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DE-OS-24 53 529 describes the production of dinitronaphthalenes by nitration of naphthalene or 1-nitronaphthalene with nitric acid in an organic solvent, e.g., dichloroethane, with the azeotropic removal of the water of reaction. This process yields dinitronaphthalene in high yields, but without influencing the isomer ratio.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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